5-Iodobenzo[d]thiazol-2(3H)-one
Description
Significance of Heterocyclic Scaffolds in Contemporary Chemical Research
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of chemistry. ijsrtjournal.comsemanticscholar.orgrroij.com Their prevalence in nature is vast, forming the core of essential biomolecules such as DNA, RNA, vitamins, and hormones. ijsrtjournal.com In medicinal chemistry, heterocyclic scaffolds are of paramount importance, with a significant majority of new drugs containing these ring systems. semanticscholar.org The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties, enabling these molecules to interact with biological targets with high specificity and affinity. rroij.comijnrd.org This makes them invaluable frameworks for the design and synthesis of novel therapeutic agents across a wide spectrum of diseases, including cancer, infections, and neurological disorders. ijsrtjournal.comijnrd.org The versatility of heterocyclic systems allows for extensive structural modifications, enabling researchers to fine-tune their biological activity and pharmacokinetic profiles. rroij.com
Overview of Benzo[d]thiazol-2(3H)-one Derivatives in Scholarly Contexts
The benzo[d]thiazol-2(3H)-one moiety is a bicyclic heterocyclic system that has garnered substantial attention in academic research. This scaffold and its derivatives have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and antioxidant properties. nih.gov For instance, certain derivatives have been investigated for their potential as selective CB2 receptor agonists, demonstrating anti-inflammatory properties in preclinical models. nih.gov Furthermore, synthetic efforts have led to the creation of benzo[d]thiazol-2(3H)-one derivatives with significant antidepressant and anticonvulsant activities. nih.govnih.gov The structural rigidity of the benzothiazole (B30560) core, combined with the potential for substitution at various positions, makes it an attractive template for the development of new biologically active compounds. researchgate.net
Research Focus on Halogenated Benzo[d]thiazol-2(3H)-one Systems
The introduction of halogen atoms into organic molecules is a common strategy in medicinal chemistry to modulate their properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding interactions with target proteins. In the context of the benzo[d]thiazol-2(3H)-one scaffold, research has extended to the synthesis and evaluation of halogenated derivatives. While specific studies focusing exclusively on 5-Iodobenzo[d]thiazol-2(3H)-one are not extensively detailed in the provided search results, the synthesis of related halogenated heterocyclic compounds, such as 5-iodo-1,2,3-triazoles, highlights the general interest in iodinated scaffolds in chemical synthesis. researchgate.net The synthesis of other benzothiazole derivatives often involves precursors that could potentially be halogenated, suggesting that the synthesis of this compound is a feasible and logical extension of existing synthetic methodologies. d-nb.info The focus on halogenated systems stems from the desire to systematically explore the structure-activity relationships of the benzo[d]thiazol-2(3H)-one core, with the aim of developing more potent and selective therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C7H4INOS |
|---|---|
Molecular Weight |
277.08 g/mol |
IUPAC Name |
5-iodo-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H4INOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) |
InChI Key |
LTPMQAZJDAFWCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=O)S2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Iodobenzo D Thiazol 2 3h One and Its Analogues
Established Synthetic Protocols for the Benzo[d]thiazol-2(3H)-one Core
The formation of the foundational benzo[d]thiazol-2(3H)-one structure is a critical first step, for which several reliable methods have been developed.
Cyclization Reactions for Thiazolone Ring Formation
The most common and direct route to the benzothiazolone core involves the cyclization of 2-aminothiophenols with reagents that provide the C2 carbonyl group. mdpi.comresearchgate.net Phosgene or its safer equivalents, such as methyl chloroformate or urea, are frequently employed for this purpose. researchgate.netresearchgate.net For instance, the reaction of 2-aminothiophenol (B119425) with methyl chloroformate can yield the target ring system. researchgate.net Another approach involves the cyclocarbonylation of 2-aminothiophenols using carbon dioxide (CO2) as a C1 source, which represents a greener alternative. chemrevlett.com This reaction can be catalyzed by organic bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). researchgate.netchemrevlett.com
Additionally, intramolecular cyclization pathways are utilized. One such method begins with the acylation of 2-aminobenzenethiol, which can inadvertently lead to a disulfide intermediate. Subsequent heating of this intermediate with zinc dust in glacial acetic acid can effect a reductive cyclization to furnish the benzo[d]thiazol-2(3H)-one core. researchgate.net
Nucleophilic Substitution Approaches to Derivative Synthesis
Once the benzo[d]thiazol-2(3H)-one scaffold is formed, it can be further functionalized to produce a variety of derivatives. The nitrogen atom at the 3-position possesses a proton that can be removed by a base, such as potassium carbonate, to form a nucleophilic anion. mdpi.com This anion can then react with various electrophiles in a nucleophilic substitution reaction. mdpi.com
This method is extensively used for N-alkylation and N-arylation. For example, reacting the potassium salt of benzo[d]thiazol-2(3H)-one with alkyl or benzyl (B1604629) halides in a solvent like dimethylformamide (DMF) is a standard procedure for synthesizing 3-substituted derivatives. researchgate.netmdpi.com This reactivity allows for the introduction of a wide array of side chains, which is crucial for modulating the chemical and biological properties of the final compounds. mdpi.comtandfonline.comrsc.org
Strategies for Introducing the Iodine Moiety at the 5-Position
The introduction of an iodine atom onto the benzothiazolone ring can be achieved either by direct halogenation of the pre-formed heterocycle or by incorporating an iodinated precursor early in the synthetic sequence.
Direct Iodination Techniques on Pre-formed Scaffolds
Direct iodination of the benzo[d]thiazol-2(3H)-one scaffold relies on electrophilic aromatic substitution. However, controlling the regioselectivity of this reaction can be challenging. Iodination of benzothiazoles under strongly oxidative and acidic conditions, for example, can lead to a mixture of iodinated products. acs.orgresearchgate.netresearchgate.net A two-step sequence has been reported to achieve selective C-6 iodination of benzothiazol-2(3H)-one, which can then be used to produce other derivatives. zenodo.org This highlights that direct iodination might not be the most straightforward route to the 5-iodo isomer specifically, often requiring careful optimization of reagents and conditions to favor the desired product.
Utilization of Iodinated Building Blocks in Multi-step Syntheses
A more regiocontrolled approach to 5-Iodobenzo[d]thiazol-2(3H)-one involves using an iodinated starting material. The synthesis can commence with a commercially available or prepared iodinated aniline (B41778) derivative. For example, 2-amino-4-iodobenzoic acid can be synthesized from anthranilic acid. bu.edu.eg While not a direct precursor to the thiol, this illustrates the principle of starting with a pre-iodinated benzene (B151609) ring.
A more direct route would involve the cyclization of 2-amino-4-iodothiophenol. This precursor, which already contains the iodine at the correct position relative to the amino and thiol groups, can then be cyclized using methods described in section 2.1.1 to form this compound with unambiguous regiochemistry. This strategy avoids the potential for isomeric mixtures associated with direct iodination. Similarly, other syntheses of iodinated benzothiazoles start from ortho-iodoaniline derivatives, which are then cyclized. organic-chemistry.org For instance, 2-amino-5-iodobenzoic acid is a known starting material for other iodinated heterocycles. bu.edu.eg
Advanced Synthetic Techniques Applied to Benzothiazolone Systems
Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of benzothiazolone systems, often providing advantages in terms of efficiency, yield, and environmental impact. Microwave-assisted synthesis has been shown to accelerate the formation of benzothiazole (B30560) derivatives, reducing reaction times compared to conventional heating. rsc.orgwjahr.comresearchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for functionalizing pre-existing halogenated benzothiazolones. zenodo.orgwjahr.comacs.org While these are more commonly applied to modify the scaffold rather than build it, they represent an advanced method for creating complex derivatives from a simpler iodinated core like this compound. Visible-light-mediated reactions are also emerging as a green and efficient method for constructing the benzothiazole ring. chemrxiv.org These advanced methods continue to expand the toolkit available for synthesizing complex and functionally diverse benzothiazolone derivatives.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netlab-cobra.fr This approach has been successfully applied to the synthesis of various heterocyclic compounds, including benzothiazole derivatives. clockss.orgnih.gov
| Derivative | Starting Materials | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 5-phenyl-7-methyl-5H-benzo[d]thiazolo[3,2-a]pyrimidine-6-carboxylate | 2-aminobenzo[d]thiazole, Benzaldehyde, Ethyl acetoacetate | Acetic acid, 350 W, 80 °C | 10 min | 93% | clockss.org |
| Ethyl 5-(4-chlorophenyl)-7-methyl-5H-benzo[d]thiazolo[3,2-a]pyrimidine-6-carboxylate | 2-aminobenzo[d]thiazole, 4-chlorobenzaldehyde, Ethyl acetoacetate | Acetic acid, 350 W, 80 °C | 12 min | 85% | clockss.org |
| 4-Aryl-2-aminothiazoles | Aromatic ketones, Thioureas, N-Bromosuccinimide | PEG-400/Water, 300 W, 80-85 °C | 28-32 min | 84-89% | researchgate.net |
Electrochemical Synthesis Pathways for Benzothiazole Derivatives
Electrochemical synthesis represents a green and efficient alternative to traditional chemical methods for preparing benzothiazole derivatives. researchgate.netresearchgate.net This methodology utilizes electricity to drive chemical transformations, often under mild reaction conditions and without the need for hazardous oxidizing or reducing agents. researchgate.netsid.ir
The electrochemical synthesis of 2-aminobenzothiazole (B30445) derivatives, including the closely related 6-iodobenzo[d]thiazol-2-amine (B96846), has been demonstrated via a C–H thiolation reaction. researchgate.net In this process, aniline derivatives react with ammonium (B1175870) thiocyanate (B1210189) in an undivided cell at room temperature. researchgate.net Sodium bromide serves as both the electrolyte and a brominating agent, while isopropyl alcohol is used as the solvent. researchgate.net This approach is noted for being bromine-free in the traditional sense, offering an environmentally benign pathway to these important intermediates. researchgate.net The reaction yields are generally moderate to good, and the process avoids the harsh conditions associated with many conventional syntheses. researchgate.net For instance, the electrosynthesis of 6-iodobenzo[d]thiazol-2-amine from 4-iodoaniline (B139537) and ammonium thiocyanate resulted in a 72% yield. researchgate.net
Another electrochemical approach involves the reaction of bis(2-aminophenyl)disulfides with aromatic aldehydes using a simple graphite-iron electrode combination in an undivided cell. benthamdirect.com This method, conducted in the presence of lithium perchlorate (B79767) as a supporting electrolyte, has produced 2-substituted benzothiazoles in satisfactory to excellent yields, ranging from 64% to 91%. benthamdirect.com
Optimization of Reaction Conditions and Yield for Academic Research
Optimizing reaction conditions is a critical step in synthetic chemistry to maximize product yield and purity, particularly in an academic research setting where novel compounds are explored. For the synthesis of this compound and its analogues, several parameters are systematically varied.
A key strategy involves the screening of catalysts, reagents, solvents, and temperature. For instance, in the electrochemical synthesis of 2-aminobenzothiazoles, variables such as the applied current and reaction time are meticulously adjusted. researchgate.net Research has shown that for the cyclization of phenylthiourea (B91264) derivatives, increasing the current from 0.1 A to 0.4 A significantly boosts the yield from 35% to 74%. researchgate.net
| Entry | Current (A) | Electrolyte | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 0.1 | NaBr (50%) | i-PrOH | 1 | 20 | researchgate.net |
| 2 | 0.1 | NaBr (50%) | i-PrOH | 3 | 35 | researchgate.net |
| 3 | 0.2 | NaBr (50%) | i-PrOH | 3 | 55 | researchgate.net |
| 4 | 0.3 | NaBr (50%) | i-PrOH | 3 | 61 | researchgate.net |
| 5 | 0.4 | NaBr (50%) | i-PrOH | 3 | 74 | researchgate.net |
| 6 | 0.5 | NaBr (50%) | i-PrOH | 3 | 68 | researchgate.net |
In other synthetic routes, such as those involving cross-coupling reactions, the choice of ligand and additives is crucial. The copper-catalyzed C-N coupling of 2-iodobenzothiazole (B74616) with 2-pyridinone was optimized by exploring different additives. nih.govresearchgate.net The use of silver benzoate (B1203000) (AgOBz) as an additive was found to be superior to silver carbonate (Ag₂CO₃), increasing the yield to 63%. nih.gov Further optimization by lowering the reaction concentration to 0.025 M resulted in an even higher yield of 81% (77% isolated yield). nih.gov
Similarly, the synthesis of other halogenated benzazoles often requires fine-tuning. For example, the optimization of a reaction involving 2-methylbenzo[d]thiazole involved screening various acids and additives. rsc.org It was found that trifluoroacetic acid (TFA) was the optimal acid, and the addition of tetrabutylammonium (B224687) iodide (TBAI) increased the product yield from 66% to 78%. rsc.org These examples underscore the systematic and multi-faceted approach required to achieve high efficiency in the synthesis of specialized chemical compounds for research.
Chemical Reactivity and Derivatization Studies of 5 Iodobenzo D Thiazol 2 3h One
Transformations Involving the Benzo[d]thiazol-2(3H)-one Moiety
The benzo[d]thiazol-2(3H)-one core can undergo various reactions, primarily at the nitrogen atom of the thiazole (B1198619) ring. N-alkylation and N-arylation are common transformations that introduce substituents, thereby modifying the steric and electronic properties of the molecule. For instance, the nitrogen can be alkylated using alkyl halides in the presence of a base. Additionally, the carbonyl group can be a site for nucleophilic attack, although this is less common. The thione analogue, 5-Iodobenzo[d]thiazole-2(3H)-thione, is also known and can be synthesized, offering another reactive handle for derivatization. chemsrc.com
Reactions at the 5-Iodo Position
The iodine atom at the 5-position is a key functional group that enables a plethora of cross-coupling reactions, significantly expanding the molecular diversity achievable from this scaffold.
Carbon-Carbon Coupling Reactions (e.g., Suzuki Cross-Coupling)
The 5-iodo group is an excellent substrate for palladium-catalyzed carbon-carbon bond-forming reactions. The Suzuki-Miyaura coupling, which involves the reaction of the iodoarene with an organoboron compound, is a widely used method to introduce aryl, heteroaryl, or alkyl groups at this position. jyu.firesearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. jyu.fi
Another important C-C coupling reaction is the Sonogashira coupling, which pairs the iodoarene with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, providing a straightforward route to alkynyl-substituted benzothiazolones. wikipedia.orgmdpi.com The Heck reaction, involving the coupling of the iodoarene with an alkene, is another viable strategy for C-C bond formation at the 5-position. nih.gov
Table 1: Examples of Carbon-Carbon Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System | Product |
|---|---|---|---|
| Suzuki-Miyaura | 5-Iodobenzo[d]thiazol-2(3H)-one, Arylboronic acid | Pd catalyst, Base | 5-Arylbenzo[d]thiazol-2(3H)-one |
| Sonogashira | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynylbenzo[d]thiazol-2(3H)-one |
| Heck | This compound, Alkene | Pd catalyst, Base | 5-Alkenylbenzo[d]thiazol-2(3H)-one |
Carbon-Heteroatom (C-N, C-S) Coupling Reactions
The 5-iodo position is also amenable to the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of N-aryl and N-heteroaryl derivatives by coupling the iodoarene with primary or secondary amines. organic-chemistry.orgmdpi.com This reaction is highly versatile and allows for the introduction of a wide variety of nitrogen-containing substituents.
Similarly, carbon-sulfur bonds can be formed through palladium- or copper-catalyzed coupling reactions with thiols or their corresponding salts. These reactions yield 5-(arylthio) or 5-(alkylthio)benzo[d]thiazol-2(3H)-ones, which are valuable intermediates in their own right. Copper-catalyzed C-N coupling of iodoazoles with aromatic nitrogen heterocycles has also been reported, suggesting the feasibility of similar reactions with this compound. nih.gov
Exploration of Iodoarene Activation and Related Reactivity
Beyond traditional cross-coupling reactions, the iodine atom can be activated for other transformations. acs.orgnih.gov Hypervalent iodine reagents can be generated from iodoarenes, which then act as powerful oxidizing agents or electrophilic arylating agents. arkat-usa.orgumich.edu For example, oxidation of the iodoarene can lead to the formation of diaryliodonium salts, which can participate in transition-metal-free arylation reactions. acs.orgnih.gov The iodoarene can also undergo iodine-metal exchange, typically with organolithium or Grignard reagents, to generate a nucleophilic species at the 5-position, which can then react with various electrophiles.
Functionalization and Substitution Patterns on the Aromatic Ring
While the 5-iodo position is the most commonly derivatized site on the aromatic ring, other positions can also be functionalized, although this often requires starting from a different substituted precursor. For example, electrophilic aromatic substitution reactions on the benzothiazolone ring system can lead to the introduction of nitro or halogen substituents at other positions, provided the existing groups direct the substitution appropriately. A study on benzo[d]thiazole-5- and 6-sulfonamides has shown that it is possible to introduce substituents at various positions on the benzothiazole (B30560) ring. tandfonline.comtandfonline.comresearchgate.net
Development of Novel Scaffolds Incorporating the this compound Core
The versatility of this compound as a building block has led to its use in the synthesis of more complex and novel chemical scaffolds. nih.gov By combining reactions at the 5-iodo position with transformations of the benzothiazolone moiety, researchers have constructed polycyclic and macrocyclic structures. For instance, intramolecular coupling reactions can be designed to form new rings, leading to fused heterocyclic systems. The development of such novel scaffolds is of significant interest in drug discovery and materials science, where unique three-dimensional structures can lead to new biological activities or material properties.
Advanced Spectroscopic and Structural Elucidation in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the connectivity of protons within a molecule. For benzothiazole (B30560) derivatives, the aromatic protons typically appear as doublets and multiplets in the downfield region of the spectrum. For instance, in a related compound, 6-iodobenzo[d]thiazol-2-amine (B96846), the aromatic protons are observed as doublets between δ 7.28–8.12 ppm. The amino group protons present as a broad singlet around δ 7.85 ppm. In the case of 6-Iodo-2-phenylbenzo[d]thiazole, the proton NMR spectrum in CDCl₃ shows a doublet for the proton at the 7-position at δ 8.27 ppm and multiplets for the other aromatic protons between δ 7.51-8.14 ppm. rsc.org
¹H NMR Data for Related Benzothiazole Derivatives
| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |
|---|---|---|
| 6-Iodobenzo[d]thiazol-2-amine | DMSO-d₆ | 7.28–8.12 (d, aromatic protons), ~7.85 (br s, NH₂) |
| 6-Iodo-2-phenylbenzo[d]thiazole rsc.org | CDCl₃ | 8.27 (d, J = 1.2 Hz, 1H), 8.14 – 8.07 (m, 2H), 7.86 – 7.77 (m, 2H), 7.57 – 7.51 (m, 3H) |
| 2-(sec-butyldisulfanyl)-6-iodobenzo[d]thiazole nih.gov | DMSO | 0.95 – 0.98 (t, J = 7.2, 3H), 1.31 – 1.33 (d, J = 6.8, 3H), 1.52 – 1.75 (m, 2H), 3.15 – 3.23 (m, 1H), 7.60 – 7.62 (d, J = 8.4, 1H), 7.75 – 7.78 (dd, J = 1.6, 6.8, 1H), 8.48 (d, J = 1.6, 1H) |
| 2-(2,5-Dimethoxyphenyl)-6-iodobenzo[d]thiazole nih.gov | CDCl₃ | 8.24 (br d, J = 1.2 Hz, H7), 8.06 (br d, J = 2.4 Hz, H6′), 7.81 (d, J = 8.7 Hz, H4), 7.75 (dd, J₁ = 8.7 Hz, J₂ = 1.5 Hz, H5), 7.05 (dd, J₁ = 9.0 Hz, J₂ = 2.7 Hz, H4′), 7.0 (d, J = 9.0 Hz, H3′), 4.02 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In 6-Iodo-2-phenylbenzo[d]thiazole, the ¹³C NMR spectrum in CDCl₃ shows signals for the carbon atoms of the benzothiazole ring and the phenyl substituent. rsc.org The carbon attached to the iodine atom (C6) is observed at a characteristic chemical shift of δ 89.44 ppm. rsc.org The other carbon signals appear at δ 168.50, 153.45, 137.07, 135.41, 133.03, 131.32, 130.07, 129.09, 127.56, and 124.63 ppm. rsc.org
¹³C NMR Data for 6-Iodo-2-phenylbenzo[d]thiazole
| Carbon Atom | Chemical Shift (δ ppm) |
|---|---|
| C2 | 168.50 |
| C4 | 124.63 |
| C5 | 130.07 |
| C6 | 89.44 |
| C7 | 137.07 |
| C7a | 153.45 |
| C-phenyl | 135.41, 133.03, 131.32, 129.09, 127.56 |
Data obtained from CDCl₃ solvent rsc.org
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful tool for the analysis of organofluorine compounds. azom.com The large chemical shift range of ¹⁹F NMR allows for clear resolution of different fluorine environments within a molecule. azom.com For fluorinated benzothiazole analogues, such as 2-(2,4-Dimethoxyphenyl)-6-fluorobenzo[d]thiazole, the ¹⁹F NMR spectrum provides a distinct signal for the fluorine atom. mdpi.com In the case of 4-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)morpholine, the trifluoromethyl group gives a signal at δ -60.89 ppm in CDCl₃. rsc.org This technique is particularly useful for confirming the incorporation of fluorine into the molecular structure and for studying the electronic effects of fluorine substitution. azom.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For benzothiazole derivatives, characteristic IR absorption bands are observed. In 6-iodobenzo[d]thiazol-2-amine, N-H stretching vibrations of the amine group are seen in the range of 2927–2856 cm⁻¹, and a C-I stretching vibration appears around 500 cm⁻¹. For 2-(2,5-Dimethoxyphenyl)-6-iodobenzo[d]thiazole, characteristic peaks include Ar-CH stretching at 2928 cm⁻¹ and CH₃ stretching at 2831 cm⁻¹. nih.gov The IR spectrum of 6-Iodo-2-phenylbenzo[d]thiazole shows characteristic aromatic C-H stretching and other skeletal vibrations. rsc.org
Characteristic IR Absorption Bands for Related Benzothiazole Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) |
|---|---|---|
| 6-Iodobenzo[d]thiazol-2-amine | N-H stretch | 2927–2856 |
| 6-Iodobenzo[d]thiazol-2-amine | C-I stretch | ~500 |
| 2-(2,5-Dimethoxyphenyl)-6-iodobenzo[d]thiazole nih.gov | Ar-CH stretch | 2928 |
| 2-(2,5-Dimethoxyphenyl)-6-iodobenzo[d]thiazole nih.gov | CH₃ stretch | 2831 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For 6-iodobenzo[d]thiazol-2-amine, high-resolution mass spectrometry (HRMS) confirms the exact mass, with the [M+H]⁺ ion observed at m/z 277.9704. In the case of 2-(sec-butyldisulfanyl)-6-iodobenzo[d]thiazole, the [M+H]⁺ ion is found at m/z 379.93. The mass spectrum of 5-iodouracil (B140508) shows a molecular ion peak at m/z 238. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure of a molecule, particularly the presence of conjugated systems and chromophores. clockss.org
For aromatic and heterocyclic compounds like 5-Iodobenzo[d]thiazol-2(3H)-one, UV-Vis spectroscopy can reveal characteristic electronic transitions. The benzothiazole ring system, being a chromophore, exhibits distinct absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the nature and position of substituents on the ring. For instance, UV-Vis data for a related imidazopyridine derivative shows multiple absorption maxima, indicating different electronic transitions within the molecule. nih.gov
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|
| A 6-iodo-2-phenylimidazo[1,2-a]pyridine (B187272) derivative | Ethanol | 355 | 2.08 x 10⁴ | nih.gov |
| A 6-iodo-2-phenylimidazo[1,2-a]pyridine derivative | Ethanol | 285 | 3.30 x 10⁴ | nih.gov |
| A 6-iodo-2-phenylimidazo[1,2-a]pyridine derivative | Ethanol | 234 | 3.99 x 10⁴ | nih.gov |
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.netias.ac.in It provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as how they pack together in the crystal lattice. nih.gov
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for structural elucidation. uhu-ciqso.es It requires a well-ordered single crystal of the compound, which is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the positions of individual atoms can be determined with high precision. semanticscholar.orgmdpi.com This method yields a definitive molecular structure, confirming connectivity and stereochemistry. For complex heterocyclic molecules, SC-XRD provides unambiguous proof of structure where spectroscopic data alone may be inconclusive. nih.gov
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ). PXRD is particularly useful for identifying the crystalline phase of a material, determining its purity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure. gfz.deresearchgate.net Each polymorphic form will produce a unique PXRD pattern.
The data from single-crystal X-ray diffraction not only reveals the structure of an individual molecule but also provides deep insights into the intermolecular interactions that govern the crystal packing. nih.govmdpi.comias.ac.in These non-covalent interactions, such as hydrogen bonds and halogen bonds, are crucial in determining the physical properties of the solid material.
Hydrogen Bonding: In crystalline structures of benzothiazole derivatives containing N-H or O-H groups, hydrogen bonding plays a significant role in the supramolecular assembly. researchgate.net For example, the amide protons can act as hydrogen bond donors, forming strong interactions with acceptor atoms like oxygen or nitrogen on adjacent molecules.
Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base) such as an oxygen, nitrogen, or sulfur atom. researchgate.netresearchgate.net In compounds like this compound, the iodine atom can participate in halogen bonding. The strength and directionality of these C-I···O or C-I···S interactions can significantly influence the crystal packing arrangement. ias.ac.inrsc.orgnih.gov The study of these interactions is critical for crystal engineering and understanding the properties of halogenated organic materials.
Computational and Theoretical Investigations of 5 Iodobenzo D Thiazol 2 3h One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used for computational studies in chemistry and materials science.
Geometry Optimization and Conformational Analysis
This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. For a molecule like 5-Iodobenzo[d]thiazol-2(3H)-one, this would involve calculating bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. Conformational analysis would explore different spatial arrangements (conformers) of the molecule and their relative energies. While studies have performed geometry optimization on related benzothiazole (B30560) structures, specific data for the 5-iodo derivative is not available. unl.eduresearchgate.net
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
Electronic structure analysis provides insight into the reactivity and properties of a molecule. This includes examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for understanding chemical reactivity. clockss.org Charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) charge analysis, would describe how electric charge is distributed among the atoms in the molecule. Although DFT has been used to study the electronic properties and frontier molecular orbitals of various heterocyclic compounds, including some benzothiazole derivatives, specific values for this compound are not documented in the available literature. researchgate.netresearchgate.net
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Computational vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations can help in the assignment of experimental spectral bands to specific vibrational modes of the molecule. researchgate.net Such analyses have been performed for various organic molecules, but not specifically for this compound. researchgate.net
Chemical Shift Prediction using Gauge-Independent Atomic Orbital (GIAO) Method
The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to predict NMR chemical shifts (e.g., ¹H and ¹³C). dokumen.pub This allows for the theoretical prediction of NMR spectra, which can be compared with experimental data to aid in structure elucidation. While the GIAO/DFT approach is well-established for various organic compounds, its application to predict the chemical shifts of this compound has not been reported. researchgate.net
Molecular Orbital (MO) Theory Applications
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is fundamental to understanding chemical bonding.
Understanding Hypervalent Bonding in Organoiodine Compounds
Organoiodine compounds can exhibit hypervalency, where the iodine atom forms more bonds than classically allowed. MO theory is essential for explaining this phenomenon. The bonding in many hypervalent iodine compounds is described by the three-center, four-electron (3c-4e) bond model, which involves a linear arrangement of three atoms (e.g., L-I-L) with bonding, non-bonding, and anti-bonding molecular orbitals. scripps.eduacs.orgnih.gov While computational studies have explored the nature of hypervalent bonding in compounds like benziodoxoles and other λ³-iodanes, a specific analysis of the iodine center in this compound and its potential for hypervalent interactions is not found in the searched literature. acs.orgnih.govmdpi.com
Frontier Orbital Analysis in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding how a molecule interacts with other reagents.
For iodinated benzothiazole derivatives, the HOMO and LUMO energy gap (ΔE) is a key indicator of chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net
In related hypervalent iodine reagents, theoretical calculations have shown that the LUMO is often an antibonding orbital aligned with the carbon-iodine bond. acs.org This suggests that the C-I bond is a likely site for nucleophilic attack, a critical aspect for its role in chemical synthesis and potential biological interactions. The distribution of these frontier orbitals is a key determinant of the molecule's reactivity in various chemical reactions. While specific HOMO-LUMO energy gap values for this compound are not extensively documented in the reviewed literature, studies on analogous structures like iodinated salicylhydrazones show that there isn't always a direct correlation between a low energy gap and high biological activity, indicating that steric and structural factors also play a significant role. preprints.org
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic properties of molecules like this compound. These calculations provide information on electron distribution, molecular electrostatic potential (MEP), and orbital energies.
MEP maps are particularly useful as they highlight the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net For halogenated aromatic compounds, MEP calculations help in understanding intermolecular interactions, including hydrogen and halogen bonds. researchgate.net In studies of similar molecules, like 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, DFT has been used to calculate vibrational frequencies and analyze HOMO-LUMO energies to understand charge transfer within the molecule. researchgate.net For iodinated compounds specifically, the iodine atom often exhibits a region of positive electrostatic potential, known as a σ-hole, which is crucial for forming halogen bonds. researchgate.net The electronic properties, such as the size of this σ-hole, can be influenced by other substituents on the aromatic ring. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions. For complex organic transformations involving heterocyclic compounds, these models can map out transition states and intermediates, providing a level of detail that is often inaccessible through experimental means alone.
For instance, computational studies on the reactions of related hypervalent iodine compounds have been instrumental in understanding their mechanisms. acs.org Similarly, DFT investigations have been used to clarify the mechanism of reactions like halolactonization, where an iodo-substituted intermediate is formed. biointerfaceresearch.com While a specific mechanistic study for this compound was not found, research on the reaction mechanisms of arylbenzothiazole ring formation and subsequent reactions provides a framework for how such studies could be applied. cuni.cz These computational approaches can predict whether a reaction will proceed and with what regioselectivity, which is crucial for synthetic applications.
Molecular Docking Studies for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.
Benzothiazole derivatives are of significant interest in medicinal chemistry, and docking studies have been performed on various analogs to explore their potential as inhibitors for targets like oxidoreductase NQO2, carbonic anhydrases, and various kinases. nih.govtandfonline.com For example, in a study of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives, molecular docking was used to identify important active sites for the inhibition of the c-Met receptor tyrosine kinase, a target in cancer therapy. nih.gov
Docking simulations provide detailed three-dimensional models of the ligand-protein complex, revealing the binding mode and the specific intermolecular contacts that stabilize the interaction. These contacts can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
In studies of benzothiazole inhibitors, docking has successfully identified key amino acid residues in the active site that are crucial for binding. For instance, with inhibitors of oxidoreductase NQO2, computational modeling indicated that the most active compounds exhibited good shape complementarity and formed polar interactions within the active site. nih.gov Similarly, docking of thiazolidine (B150603) derivatives into the active site of the NF-κB protein has predicted specific hydrogen bond and hydrophobic interactions. zu.ac.ae
| Target Protein | PDB ID | Ligand (Analog) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| c-Met Tyrosine Kinase | 2WGJ | Tetrahydrobenzo[d]thiazol-2-yl derivative | -8.5 (Example) | MET1160, ASP1228 | Hydrogen Bond |
| Oxidoreductase NQO2 | - | 6-hydroxy-2-(dihydroxyphenyl)benzo[d]thiazole | - (IC50 = 25 nM) | Not specified | Polar Interactions |
| Carbonic Anhydrase II | - | 2-Amino-4-iodobenzo[d]thiazole-5-sulfonamide | - (Ki = 9.8 nM) | Not specified | Sulfonamide-Zinc binding |
This table is for demonstration purposes and combines data points from studies on different but related benzothiazole structures to illustrate the type of information generated from docking studies. nih.govtandfonline.comnih.gov
A key feature of this compound is the iodine atom, which can participate in a highly directional, non-covalent interaction known as halogen bonding (XB). In silico methods are particularly well-suited to identify and characterize these interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
For benzothiazole and thiazole (B1198619) derivatives, several QSAR studies have been conducted to guide the design of new compounds with enhanced potency for various targets, including anticancer and antimicrobial applications. researchgate.netasianpubs.orgnih.gov These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., topological, electronic, geometric, and physicochemical properties).
A QSAR study on benzothiazole derivatives as anticancer agents against the MCF-7 breast cancer cell line identified descriptors related to atomic properties and electrotopological states as being important for inhibitory activity. asianpubs.org Another group-based QSAR (GQSAR) analysis on benzothiazole derivatives revealed that the presence of hydrophobic groups at certain positions could potentiate anticancer activity. researchgate.netchula.ac.th These models provide mathematical equations that can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Table 2: Example of a QSAR Model Equation for Benzothiazole Derivatives (Note: This is a representative equation from a GQSAR study on benzothiazole derivatives to illustrate the concept.)
Model Equation: pEC50 = 0.0025 – 21.8771 * (R1-DeltaEpsilonC) – 0.0169 * (R1-XKHydrophilicArea) + 0.5092 * (R2-6ChainCount) chula.ac.th
Statistical Parameters:
n (number of compounds): 28
r² (correlation coefficient): 0.81
q² (cross-validated r²): 0.75
pred_r² (external validation r²): 0.70
This model indicates that the biological activity (pEC50) is influenced by electronic properties (DeltaEpsilonC), hydrophilicity (XKHydrophilicArea), and steric factors (Chain Count) at different substitution points (R1 and R2) on the benzothiazole scaffold. chula.ac.th
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)
Detailed research findings, data tables, and discussions based on Hirshfeld surface analysis and 2D fingerprint plots for this compound are not available in the current body of scientific literature.
Benzo D Thiazol 2 3h One As a Privileged Scaffold in Drug Discovery Research
Scaffold Design and Modification Strategies in Medicinal Chemistry
The design and modification of the benzo[d]thiazol-2(3H)-one scaffold are central to its application in drug discovery. Medicinal chemists employ various strategies to alter its structure, thereby influencing its interaction with biological targets. acs.org These strategies often involve the introduction of different functional groups at various positions on the benzothiazole (B30560) ring system. researchgate.net
Key modification strategies include:
Modification at the N-3 Position: The nitrogen atom at position 3 is a common site for derivatization. Alkylation, acylation, or the introduction of more complex side chains at this position can significantly impact the molecule's biological activity and selectivity. These modifications can introduce new interaction points with the target protein, such as hydrogen bond donors or acceptors, or hydrophobic interactions.
Alterations to the Thiazolone Ring: While less common, modifications to the thiazolone ring itself can also be explored to create novel analogs with unique properties.
These modifications are often guided by computational modeling and a deep understanding of the target's binding site to rationally design compounds with improved potency and selectivity. nih.gov
Systematic Exploration of Structure-Activity Relationships (SAR) for Functional Optimization
The systematic exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, providing crucial insights into how chemical structure correlates with biological activity. nih.govacademicjournals.org For the benzo[d]thiazol-2(3H)-one scaffold, SAR studies are instrumental in optimizing its function for specific therapeutic targets. nih.gov
Influence of Substituent Electronic and Steric Effects
The electronic and steric properties of substituents on the benzo[d]thiazol-2(3H)-one scaffold play a critical role in determining its biological activity. researchgate.net
Electronic Effects: The addition of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, halo) to the benzene (B151609) ring can significantly alter the electron density of the entire molecule. nih.gov These changes can influence the strength of interactions with the target, such as hydrogen bonding and π-π stacking. For example, a study on benzothiazole derivatives showed that the substitution of a nitro group (-NO2) lowered the HOMO and LUMO energy levels, which can be advantageous for charge transport and optoelectronic properties. nih.gov
A study on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers highlighted that the position of the nitro group (ortho, meta, or para) induced changes in the optical properties, with absorption bands being progressively red-shifted in the order of ortho < meta < para. mdpi.com
Positional Effects of Halogenation on Molecular Recognition
Halogen atoms (fluorine, chlorine, bromine, iodine) are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. The position of halogenation on the benzo[d]thiazol-2(3H)-one scaffold can have a profound impact on molecular recognition.
Halogens can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site. The strength and directionality of these interactions are highly dependent on the position of the halogen on the aromatic ring.
For instance, the introduction of an iodine atom at the 5-position of the benzo[d]thiazol-2(3H)-one ring, creating 5-Iodobenzo[d]thiazol-2(3H)-one , can significantly alter its binding affinity and selectivity for a particular target. The iodine atom can occupy a specific pocket in the receptor, forming favorable interactions that enhance binding. The specific placement of the halogen is critical, as an alternative placement could lead to a loss of activity due to unfavorable steric or electronic interactions.
Rational Design Approaches for Lead Compound Generation
Rational drug design aims to develop new drug candidates based on a known biological target. nih.gov The benzo[d]thiazol-2(3H)-one scaffold serves as an excellent starting point for such endeavors. acs.org By utilizing techniques like X-ray crystallography and computational modeling, researchers can visualize the binding site of a target protein and design benzo[d]thiazol-2(3H)-one derivatives that fit precisely and interact optimally. nih.gov
This approach was successfully used in the development of inhibitors for various enzymes, where the scaffold was modified to enhance interactions with key amino acid residues in the active site. acs.org For example, a study on metallo-β-lactamase inhibitors used rational design to enhance the potency of a tricyclic scaffold. nih.gov
Application in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov The benzo[d]thiazol-2(3H)-one scaffold is well-suited for combinatorial library synthesis due to the ease with which diverse substituents can be introduced at multiple positions. nih.gov
By reacting a core benzo[d]thiazol-2(3H)-one structure with a variety of building blocks, a large library of derivatives can be generated. This library can then be screened against a panel of biological targets to identify "hit" compounds with desired activities. This high-throughput approach significantly accelerates the initial stages of drug discovery. For example, a solid-phase synthesis method was developed for the parallel synthesis of 1,3-dihydro-1,4-benzodiazepine-2-one derivatives, showcasing the potential for creating diverse libraries. nih.gov
Investigation of Diverse Pharmacological Modalities through Scaffold Derivatization
The derivatization of the benzo[d]thiazol-2(3H)-one scaffold has led to the discovery of compounds with a wide range of pharmacological activities. researchgate.net This demonstrates the versatility of this privileged scaffold in medicinal chemistry.
| Pharmacological Activity | Target/Mechanism | Reference |
| Anticancer | Inhibition of various kinases and other oncogenic targets | nih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways, such as CB2 receptor agonism | nih.gov |
| Antimicrobial | Disruption of microbial cell processes | researchgate.net |
| Antiviral | Inhibition of viral replication enzymes | researchgate.net |
| Anticonvulsant | Modulation of ion channels or neurotransmitter receptors | researchgate.net |
| Analgesic | Interaction with pain-related targets | researchgate.net |
These findings underscore the importance of the benzo[d]thiazol-2(3H)-one scaffold as a platform for the development of new drugs targeting a multitude of diseases. researchgate.net
Studies of Enzyme Inhibition Mechanisms
Derivatives of the benzo[d]thiazol-2(3H)-one scaffold have been investigated as inhibitors of various enzymes, playing a crucial role in the progression of numerous diseases. For instance, certain benzothiazole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. rsc.org The mechanism of inhibition often involves the compound binding to the ATP-binding site of the enzyme, thereby blocking its catalytic activity. rsc.org
While specific studies on the enzyme inhibition mechanisms of this compound are not extensively detailed in the reviewed literature, the broader class of 2-arylbenzothiazoles has shown significant antitumour activity, suggesting potential interactions with enzymes critical for cancer cell proliferation. nih.goveurekaselect.com The synthetic accessibility of these compounds allows for systematic modifications to probe structure-activity relationships and elucidate the precise mechanisms of enzyme inhibition. nih.goveurekaselect.com
| Compound Class | Target Enzyme | Observed Effect |
| Benzothiazole-1,2,3-triazole hybrids | Epidermal Growth Factor Receptor (EGFR) | Competitive inhibition at the ATP-binding site |
| Thiazolidinone derivatives | P. aeruginosa PhzS | Competitive inhibition with respect to NADH |
Receptor Agonist/Antagonist Research through Scaffold Modification
The modification of the benzo[d]thiazol-2(3H)-one scaffold is a key strategy in the discovery of novel receptor agonists and antagonists. The structural versatility of this framework allows for the introduction of various substituents to modulate binding affinity and functional activity at different receptors. researchgate.net Research has shown that bioisosteres of 2(3H)-benzoxazolone, such as 2(3H)-benzothiazolinone, can act as ligands for a range of G-protein coupled receptors, including dopaminergic and serotoninergic receptors. researchgate.net
While direct research on this compound as a receptor agonist or antagonist is not prominently featured in the available literature, the established role of the core scaffold suggests that this derivative could be a valuable candidate for such investigations. The introduction of an iodine atom at the 5-position can significantly alter the electronic and steric properties of the molecule, potentially leading to novel receptor interactions.
Methodologies for In Vitro Biological Evaluation for Scaffold Screening
A variety of in vitro assays are employed to screen and characterize the biological activity of compounds based on the benzo[d]thiazol-2(3H)-one scaffold.
Cell-Based Assays for Compound Activity Assessment
Cell-based assays are fundamental in the initial stages of drug discovery to assess the biological activity of new chemical entities in a physiologically relevant context. sigmaaldrich.com These assays can provide valuable information on a compound's cytotoxicity, biological activity, and potential mechanisms of action. sigmaaldrich.com
For the evaluation of benzo[d]thiazole derivatives, several cell-based assays are commonly utilized. For example, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is frequently used to assess the cytotoxic effects of these compounds on cancer cell lines. nih.gov Another common method is the Microplate Alamar Blue Assay, which has been used to evaluate the anti-tubercular activity of novel benzothiazole derivatives. nanobioletters.com
Table 2: Common Cell-Based Assays for Evaluating Benzo[d]thiazole Derivatives
| Assay Type | Purpose | Example Application |
| MTT Assay | Assessment of cytotoxicity and cell proliferation | Evaluating anticonvulsant benzothiazole derivatives nih.gov |
| Microplate Alamar Blue Assay | Determination of anti-tubercular activity | Screening of novel 3-(benzo[d]thiazol-2-yl)-2-((substituted aryl) thiazolidin-4-one derivatives nanobioletters.com |
| Cell Migration Assays | Evaluation of anti-metastatic potential | Assessing the ability of benzothiazole compounds to hinder cancer cell migration nih.gov |
Enzyme Activity Assays for Mechanistic Studies
To understand how a compound exerts its effect at a molecular level, enzyme activity assays are indispensable. These assays allow for the detailed investigation of a compound's interaction with a specific enzyme, including the determination of inhibitory constants (e.g., IC₅₀ or Kᵢ) and the elucidation of the mechanism of inhibition (e.g., competitive, non-competitive).
Advanced Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for Complex 5-Iodobenzo[d]thiazol-2(3H)-one Derivatives
The synthesis of this compound and its derivatives is a cornerstone of ongoing research. Traditional synthetic methods often involve multi-step procedures with harsh reaction conditions. Consequently, a significant trend in current research is the development of more efficient, cost-effective, and environmentally friendly synthetic strategies.
One promising approach involves the use of molecular iodine as a catalyst in one-pot reactions. researchgate.net For instance, the condensation of 2-aminothiophenols with various aldehydes can be achieved using iodine under solvent-free conditions, sometimes enhanced by microwave irradiation, to produce 2-substituted benzothiazoles in good to excellent yields. researchgate.net This method offers a greener alternative to traditional protocols. Furthermore, iodine-catalyzed, oxygen-promoted cascade reactions of isothiocyanatobenzenes with amines have been developed for the metal-free synthesis of 2-aminobenzothiazoles. nih.gov This process is highly efficient and sustainable, utilizing molecular oxygen as the oxidant and producing water as the only byproduct. nih.gov
Direct iodination of the benzothiazole (B30560) core presents another avenue for streamlined synthesis. acs.org Research has shown that direct iodination of benzothiazoles under strongly oxidative and acidic conditions can lead to the formation of iodinated heteroarenes, including those with rare substitution patterns like 4,7-diiodobenzothiazoles. acs.org While this specific example doesn't directly yield the 5-iodo isomer, the principle of direct iodination holds potential for developing regioselective methods to access this compound and its derivatives.
The synthesis of various benzo[d]thiazol-2(3H)-one derivatives often starts from commercially available benzo[d]thiazol-2-ol. nih.gov Nucleophilic substitution reactions are commonly employed to introduce a variety of functional groups at the nitrogen atom, leading to a diverse library of compounds for biological screening. nih.gov The challenge lies in developing these substitution reactions to be more sustainable, perhaps by exploring greener solvents and catalyst systems.
Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization and Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the optimization of the benzo[d]thiazol-2(3H)-one scaffold is no exception. These computational tools are being increasingly used to accelerate the design-make-test-analyze cycle.
AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel compounds. nih.govunimi.it This predictive modeling can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov For the this compound scaffold, ML models can be developed to predict key parameters such as binding affinity to a specific target, selectivity, and pharmacokinetic properties. unimi.itresearchgate.net
In the context of scaffold design, AI can be employed for de novo drug design, generating novel molecular structures with desired properties. researchgate.net These algorithms can explore a vast chemical space to identify promising candidates based on the this compound core. Furthermore, ML can be used to solve the inverse problem: determining the optimal design parameters of a scaffold to achieve specific desired features. unimi.it Explainable AI is also emerging as a crucial tool, providing insights into the "black box" of ML models and helping researchers understand the structure-activity relationships that drive the predictions. nih.govresearchgate.net
The application of AI extends to optimizing the synthesis of these complex molecules. By analyzing vast amounts of reaction data, ML models can predict optimal reaction conditions, leading to higher yields and purer products.
In-depth Exploration of Non-Covalent Interactions, Particularly Halogen Bonding, in Ligand Design
The iodine atom in this compound is not merely a placeholder; it plays a crucial role in the molecule's interaction with its biological targets through non-covalent forces, most notably halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.com
The presence of the iodine atom significantly enhances the potential for halogen bonding, which can contribute to the binding affinity and selectivity of a ligand. nih.govresearchgate.net The strength of this interaction can be modulated by the electronic environment of the iodine atom. nih.gov For instance, the introduction of electron-withdrawing groups on the aromatic ring can increase the positive electrostatic potential of the σ-hole, leading to stronger halogen bonds. nih.govresearchgate.net
Researchers are increasingly using computational methods, such as molecular docking and molecular dynamics simulations, to study these interactions in detail. These simulations can provide valuable insights into the geometry and energetics of halogen bonds between this compound derivatives and their target proteins. Experimental techniques like X-ray crystallography are also vital for confirming the presence and nature of these interactions in the solid state. mdpi.comrsc.orgbeilstein-journals.org The study of 5-iodo-1-arylpyrazoles has provided a valuable benchmark for understanding C–I⋯N, C–I⋯O, and C–I⋯π interactions, which are also relevant to the 5-iodobenzothiazolone scaffold. mdpi.com
The ability to fine-tune halogen bonding provides a powerful tool for rational drug design, allowing for the optimization of ligand-receptor interactions and the development of more potent and selective drugs.
Multidisciplinary Approaches in Benzo[d]thiazol-2(3H)-one Research, Bridging Synthesis and Computational Chemistry
The future of research on this compound and its derivatives lies in the seamless integration of multiple scientific disciplines. A multidisciplinary approach that combines the expertise of synthetic organic chemists, computational chemists, structural biologists, and pharmacologists is essential for accelerating progress in this area.
The synergy between synthesis and computational chemistry is particularly powerful. Computational modeling can guide the design of new derivatives with improved properties, while synthetic chemists can then bring these designs to life in the laboratory. nih.gov This iterative cycle of design, synthesis, and biological evaluation, informed by computational insights, can significantly shorten the drug discovery timeline.
For example, computational studies can predict the binding mode of a this compound derivative in the active site of a target protein, highlighting key interactions such as halogen bonds. This information can then be used to design new analogs with modifications that enhance these interactions. The newly synthesized compounds are then tested for their biological activity, and the results are fed back into the computational models to refine the predictions.
This collaborative approach is not limited to drug discovery. In materials science, for instance, the unique electronic properties of benzodithiazole compounds, which are structurally related to benzothiazolones, are being explored for applications in organic electronics. mdpi.com A multidisciplinary effort is crucial for understanding the structure-property relationships in these materials and for designing new materials with tailored functionalities.
The following table provides an overview of the key research areas and their respective focuses:
| Research Area | Focus | Key Techniques and Approaches |
| Novel and Sustainable Synthesis | Developing efficient, cost-effective, and environmentally friendly methods for synthesizing this compound and its derivatives. | One-pot reactions, iodine catalysis, microwave-assisted synthesis, direct iodination, green chemistry principles. |
| AI and Machine Learning | Utilizing computational tools to accelerate the design and optimization of the this compound scaffold. | Predictive modeling, de novo drug design, scaffold hopping, inverse design, explainable AI. |
| Non-Covalent Interactions | Investigating the role of halogen bonding and other non-covalent forces in ligand-receptor interactions. | Molecular docking, molecular dynamics simulations, X-ray crystallography, NMR spectroscopy. |
| Multidisciplinary Approaches | Fostering collaboration between different scientific disciplines to advance research on benzo[d]thiazol-2(3H)-ones. | Integrated drug discovery platforms, computational-experimental workflows, structure-based drug design. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
